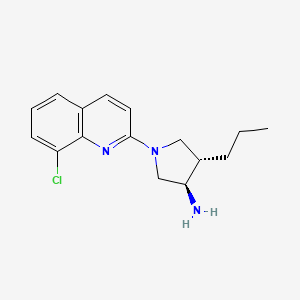

![molecular formula C15H14ClN3S B5620014 2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)

2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and study of nicotinonitrile derivatives have been of interest due to their potential applications in various fields, including organic electronics and medicinal chemistry. Although the exact compound "2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile" is not mentioned, related research involves the synthesis of various nicotinonitrile derivatives through reactions that may be applicable to the synthesis of the compound .

Synthesis Analysis

Nicotinonitriles are synthesized through various methods, including condensation reactions and the interaction with different reagents. For example, the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal leads to new reagents for the synthesis of ethyl nicotinates and nicotinonitriles by a vinyl substitution reaction (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized using various spectroscopic techniques. For instance, cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy)-4,6-dimethyl- nicotinonitrile has been synthesized and characterized, revealing its molecular conformation and stabilization through intramolecular interactions (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Reactions of nicotinonitrile derivatives often involve displacement reactions, cyclizations, and interactions with various reagents leading to the formation of complex ring systems. For example, the reaction of 2-chloronicotinonitrile with thioureas leads to the synthesis of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, demonstrating the chemical versatility of nicotinonitrile derivatives (Coppola & Shapiro, 1981).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solvatochromic behavior, can be studied through crystal structure analysis and solvatochromic experiments. The synthesis and crystal structure studies of certain derivatives demonstrate potential use in nonlinear optical materials due to their donor-acceptor structures, although centrosymmetric space group crystallization may limit this application (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, including reactivity patterns and the formation of various functionalized compounds through reactions with alkyl halides or other reagents, are pivotal in expanding their applications. For example, the use of dimethylaminoazobenzene 4'-isothiocyanate for peptide sequence analysis illustrates the chemical utility of nicotinonitrile-related compounds in biochemistry (Chang et al., 1976).

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3S/c1-19(2)14-7-8-18-15(12(14)9-17)20-10-11-5-3-4-6-13(11)16/h3-8H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHVXLHZDLUZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)SCC2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorobenzyl)sulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5619948.png)

![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)

![(3R*,4S*)-1-[4-(diethylamino)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5619956.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-N-(2-fluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5619963.png)

![3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5619967.png)

![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)

![3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5619994.png)

![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![(1R*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620008.png)

![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)

![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)